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For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the relative potency of the HIV protease inhibitor Lopinavir and
its major metabolites, with a focus on M-1. The information herein is supported by experimental
data to aid in understanding their therapeutic potential and metabolic activity.

Lopinavir, a critical component of antiretroviral therapy, undergoes extensive metabolism in the
body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process results
in the formation of several metabolites, with M-1, M-3, and M-4 being the most predominant.
Understanding the antiviral activity of these metabolites is crucial for a complete picture of
Lopinavir's efficacy and pharmacological profile.

Quantitative Comparison of Antiviral Potency

The following table summarizes the in vitro potency of Lopinavir and its primary metabolite, M-
1, against HIV. Data for metabolites M-3 and M-4 are qualitatively described as comparable to
the parent drug.
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Lopinavir Metabolism and Pathway

Lopinavir is almost exclusively metabolized by the hepatic CYP3A isozyme[2]. The major
oxidative metabolites identified are M-1, M-3, and M-4[3]. The metabolic pathway is
significantly inhibited by Ritonavir, a potent CYP3A inhibitor, which is co-administered with
Lopinavir to "boost" its plasma concentrations and therapeutic efficacy[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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